Diethyl 4-vinylbenzylphosphonate
Overview
Description
Diethyl 4-vinylbenzylphosphonate, commonly known as DEVB, is a phosphonate compound that is widely used in scientific research. It is a colorless liquid that has a molecular weight of 296.28 g/mol. DEVB is known for its versatile properties and is used in a variety of fields, including organic synthesis, material science, and biomedical research. In
Scientific Research Applications
2. Membrane Technology for Separation Processes In another application, Wang et al. (2003) reported on the pervaporation properties of membranes made from copolymers based on diethyl vinylbenzylphosphonate. These membranes were notably effective in separating aromatic/nonaromatic hydrocarbons, demonstrating the compound's potential in industrial separation processes (Wang et al., 2003).
3. Biotransformation Studies Khushi et al. (1993) focused on the biotransformation of phosphonate esters, including diethyl vinylbenzylphosphonate. Their work on microbial enzymatic activity related to these compounds highlights their relevance in environmental and biotechnological contexts (Khushi, O'Toole, & Sime, 1993).
4. Biomedical Imaging Kamimura et al. (2011) explored the use of diethyl 4-vinylbenzylphosphonate in biomedical imaging. Their study involved modifying rare-earth doped ceramic nanophosphors with this compound for in vivo bioimaging at near-infrared wavelengths, indicating its potential in medical diagnostic technologies (Kamimura et al., 2011).
5. Fuel Cell Technology The synthesis of block copolymers containing diethyl p-vinylbenzyl phosphonate for fuel cell applications was described by Markova et al. (2009). These materials, used as polymer electrolyte membranes, demonstrate the compound's role in advancing energy technologies (Markova, Kumar, Klapper, & Müllen, 2009).
6. Fire Retardancy in Polymers Banks, Ebdon, and Johnson (1994) studied the flame-retardant effects of diethyl vinyl phosphonate in copolymers. Their findings revealed enhanced flame retardancy in copolymers compared to homopolymers, suggesting its potential as a flame-retardant additive in various polymer formulations (Banks, Ebdon, & Johnson, 1994).
7. Corrosion Inhibition Gupta et al. (2017) researched the use of diethyl vinylphosphonate derivatives as corrosion inhibitors for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. Their work highlights the compound's potential in protecting metals against corrosion (Gupta et al., 2017).
8. Antibacterial Applications Kanazawa, Ikeda, and Endo (1993) explored the antibacterial activities of polymeric phosphonium salts derived from this compound. The study underscores the compound's potential in developing antimicrobial materials, especially in healthcare and sanitation (Kanazawa, Ikeda, & Endo, 1993).
9. Radioactive Effluent Treatment Wang et al. (2019) utilized diethyl vinylphosphonate in the synthesis of porous aromatic frameworks for the separation of uranium from radioactive effluents. This application is particularly significant in environmental cleanup and nuclear waste management (Wang et al., 2019).
10. Organic Synthesis A practical synthesis of diethyl vinylphosphonates, as detailed by Fray et al. (2012), indicates the compound's importance in organic chemistry, particularly in the preparation of various biologically active compounds (Fray, Ben Kraïem, Souizi, & Amri, 2012).
Mechanism of Action
Target of Action
Diethyl 4-vinylbenzylphosphonate primarily targets Parathion hydrolase , an enzyme found in organisms such as Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . This enzyme plays a crucial role in the hydrolysis of organophosphates, which are key components in many biochemical processes.
Mode of Action
It is known that the compound interacts with its target enzyme, parathion hydrolase, leading to changes in the enzyme’s activity
Biochemical Pathways
Given the compound’s interaction with parathion hydrolase, it is likely that it impacts pathways involving the hydrolysis of organophosphates . These pathways play a significant role in various biochemical processes, including the metabolism of certain drugs and toxins .
Pharmacokinetics
The compound’s pharmacokinetic properties, including absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are all listed as “not available” in the drugbank database
Result of Action
Given its interaction with Parathion hydrolase, it is likely that the compound affects the activity of this enzyme, potentially altering the hydrolysis of organophosphates
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action
properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-ethenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O3P/c1-4-12-7-9-13(10-8-12)11-17(14,15-5-2)16-6-3/h4,7-10H,1,5-6,11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURKSQXMUNUXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459506 | |
Record name | diethyl 4-vinylbenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
726-61-4 | |
Record name | diethyl 4-vinylbenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.